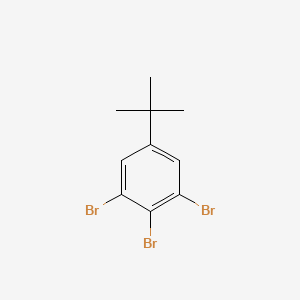

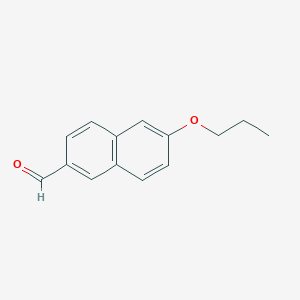

1,2,3-Tribromo-5-(tert-butyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3,5-Tri-tert-butylbenzene” is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Synthesis Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Molecular Structure Analysis

The molecular weight of “1,3,5-Tri-tert-butylbenzene” is 246.4308 . The structure consists of a benzene ring substituted with a tert-butyl group .

Chemical Reactions Analysis

The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied experimentally and theoretically . Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively) .

Physical And Chemical Properties Analysis

“1,3,5-Tri-tert-butylbenzene” is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Wissenschaftliche Forschungsanwendungen

Benzene-1,3,5-tricarboxamide: Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the versatile applications of benzene derivatives in creating structured materials (Cantekin, de Greef, & Palmans, 2012).

Triazine Scaffold: Biological Significance

Triazine derivatives, including 1,2,3-triazine, have demonstrated a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. This underscores the importance of triazine-based compounds in medicinal chemistry for the development of future drugs, hinting at the potential pharmaceutical relevance of structurally similar compounds like 1,2,3-Tribromo-5-(tert-butyl)benzene (Verma, Sinha, & Bansal, 2019).

Synthetic Phenolic Antioxidants: Environmental and Toxicity Studies

Research on synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), which share structural similarities with this compound, has revealed their widespread use in industrial products to extend shelf life. These studies have led to concerns regarding their environmental occurrence, human exposure, and potential toxicity, suggesting the environmental impact and health implications of related compounds (Liu & Mabury, 2020).

Etherification Mechanisms in Glycerol Derivatives

The etherification process of glycerol, involving the formation of products like mono-, di-, and tri-tert-butyl glycerol ethers, provides insights into reaction mechanisms that could be relevant for understanding the chemical behavior of this compound in synthetic applications. This highlights the compound's potential utility in chemical synthesis and material science (Palanychamy, Lim, Yap, & Leong, 2022).

Wirkmechanismus

Mode of Action

A related compound, 1,3,5-tri-tert-butylbenzene, has been studied for its bromination reactions . The study found that both bromo-de-protonation and bromo-de-tert-butylation occur at different bromine concentrations, with high reaction orders in bromine . This suggests that 1,2,3-Tribromo-5-(tert-butyl)benzene might interact with its targets in a similar manner, possibly involving the formation of bromine clusters .

Safety and Hazards

Eigenschaften

IUPAC Name |

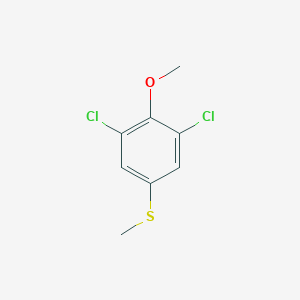

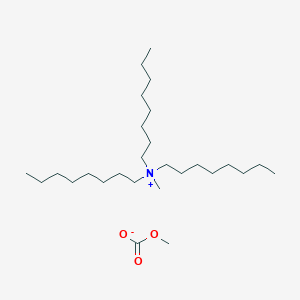

1,2,3-tribromo-5-tert-butylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDLMOAMLFWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)

![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)